molecular formula C19H13Cl2FN2O B11308787 2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11308787
M. Wt: 375.2 g/mol
InChI Key: NICPXASUGAQAFO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and pyridinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with a suitable acyl chloride to form the benzamide core.

    Substitution: The chloro and fluoro groups are introduced through nucleophilic aromatic substitution reactions.

    Coupling: Finally, the pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-yl)benzamide
  • 2-Chloro-N-(2-chloro-4-fluorophenyl)-N-(pyridin-3-yl)benzamide
  • 2-Chloro-N-(2-chloro-4-fluorophenyl)-N-(pyridin-4-yl)benzamide

Uniqueness

The uniqueness of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H13Cl2FN2O

Molecular Weight

375.2 g/mol

IUPAC Name

2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H13Cl2FN2O/c20-16-6-2-1-5-15(16)19(25)24(18-7-3-4-10-23-18)12-13-8-9-14(22)11-17(13)21/h1-11H,12H2

InChI Key

NICPXASUGAQAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)Cl

Origin of Product

United States

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